![molecular formula C23H18BrNO2 B2648699 1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid CAS No. 866155-19-3](/img/structure/B2648699.png)
1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid” is a complex organic molecule. It contains an indole nucleus, which is a prevalent moiety in many bioactive aromatic compounds . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives is a topic of significant interest in the field of organic chemistry . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse. For instance, the novel compound 2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. Indoles are generally crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Indole-Benzimidazole Derivates
Indole carboxylic acids serve as precursors in the synthesis of novel indole-benzimidazole derivatives. These compounds are synthesized through the condensation of indole-3-carboxylic acid with substituted o-phenylenediamines, indicating the utility of indole carboxylic acids in producing compounds with potential pharmacological applications (Xin-ying Wang et al., 2016).
Practical Synthesis of Indole-2-carboxylic Acid
Research highlights the importance of indole-2-carboxylic acid as a versatile intermediate in the preparation of various pharmaceutically active agents. The development of environmentally friendly and practical synthesis methods for indole-2-carboxylic acid underscores its significance in the production of medicinal compounds (Ting-ting Jiang et al., 2017).
Antimicrobial Activity of Brominated Tryptophan Derivatives
The investigation into brominated tryptophan derivatives from marine sponges, including compounds related to indole-3-carboxylic acid, reveals their potential to inhibit the growth of Staphylococcus epidermidis. This finding suggests the antimicrobial potential of brominated indole derivatives (Nathaniel L. Segraves & P. Crews, 2005).
Glycine-Site NMDA Receptor Antagonism
Compounds derived from indole-2-carboxylic acids have been studied for their potency and selectivity as antagonists of the glycine site of the NMDA receptor. This research points to the therapeutic potential of indole derivatives in neurological disorders (B. M. Baron et al., 2005).
Synthesis of Heteroaryl and Heteroannulated Indoles
Indole-2-carboxylic acids are also utilized in the synthesis of new heteroaryl and heteroannulated indoles, demonstrating their wide applicability in creating compounds with antitumor evaluation (M. Queiroz et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for the development of new therapeutic agents based on these compounds . Future research will likely focus on the synthesis of a variety of indole derivatives and the exploration of their diverse biological activities .
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO2/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)25(22(21)23(26)27)14-16-8-12-18(24)13-9-16/h2-13H,14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPLYGMZVRGDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2648616.png)
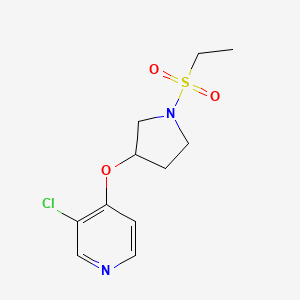

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole](/img/structure/B2648620.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2648621.png)

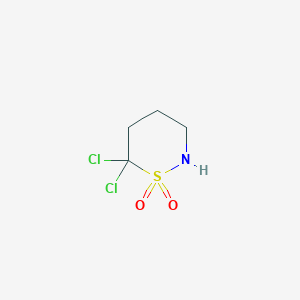
![2-((5-bromothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2648628.png)
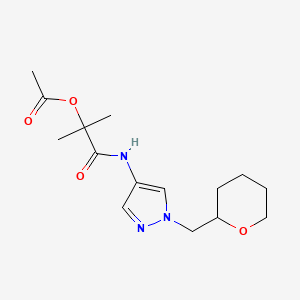
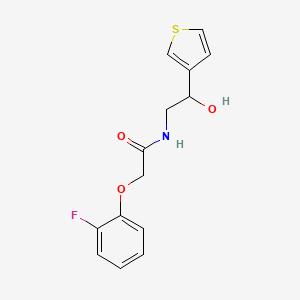
![3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2648632.png)

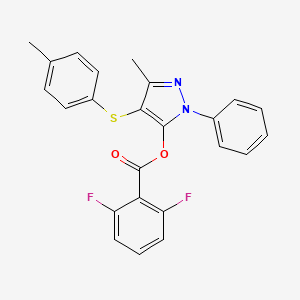
![1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B2648638.png)